4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxalinone core, which is a type of heterocyclic compound. The quinoxalinone core is substituted at the 4-position with a benzoyl group that is further substituted at the 3-position with an isopropylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxalinone core, a benzoyl group, and an isopropylsulfonyl group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and carbonyl groups, which could activate the molecule towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Aggregation Enhanced Emission
A study on 1,8-naphthalimide derivatives demonstrated their ability to form nanoaggregates in aqueous solutions, showcasing aggregation-enhanced emission. This property is significant for developing optical and electronic materials, where enhanced emission in the solid state is desirable for applications in light-emitting devices and sensors (Srivastava et al., 2016).
Anticancer Drug Development
Isoxazolequinoxalin derivative synthesis revealed promising anticancer activity, suggesting that quinoxaline derivatives can serve as leads for developing novel anticancer agents. Such compounds engage with biological targets, potentially offering new therapeutic strategies for cancer treatment (Abad et al., 2021).
Synthetic Methodologies
Innovative synthetic approaches to quinoxaline derivatives, such as the synthesis of substituted tetrahydroisoquinolines, have been explored for their anticancer properties. These methodologies enhance the chemical toolbox available for pharmaceutical development, enabling the creation of compounds with potent biological activities (Redda et al., 2010).
Heterocyclic Compound Applications
Quinoxaline derivatives are valuable heterocyclic compounds with numerous industrial and pharmaceutical applications. They serve as key intermediates in the synthesis of various bioactive molecules, demonstrating versatility in chemical reactions and potential for diverse applications, including antimicrobial and antifungal agents (Mamedov et al., 2015).
Pharmaceutical Lead Compounds
The exploration of benzoxazinones and their derivatives has highlighted their potential as pharmaceutical leads. These compounds exhibit a range of bioactivities, such as phytotoxic, antifungal, antimicrobial, and antifeedant effects, offering a promising basis for developing natural herbicide models and pharmaceuticals (Macias et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-propan-2-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-7-5-6-13(10-14)18(22)20-11-17(21)19-15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDNETOROPZYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.